(E)-Resveratroloside
Overview
Description
(E)-Resveratroloside is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. It is a glycoside derivative of resveratrol, which is known for its antioxidant properties and potential health benefits. The compound has gained significant attention due to its potential therapeutic applications in various fields, including medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Resveratroloside typically involves the glycosylation of resveratrol. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a glycosyl halide to attach the sugar moiety to resveratrol. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound by introducing genes responsible for the biosynthesis of resveratrol and the glycosylation process. This method is advantageous due to its scalability and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (E)-Resveratroloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro-(E)-Resveratroloside.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
(E)-Resveratroloside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: The compound is studied for its antioxidant properties and its ability to modulate various biological pathways.
Medicine: Research has shown potential therapeutic effects in treating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: this compound is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of (E)-Resveratroloside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The compound also modulates various molecular targets and pathways, including:
Sirtuins: Activation of sirtuin proteins, which are involved in cellular regulation and longevity.
NF-κB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.
AMPK Pathway: Activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Comparison with Similar Compounds
Resveratrol: The parent compound of (E)-Resveratroloside, known for its antioxidant and anti-inflammatory properties.
Piceid: Another glycoside derivative of resveratrol, with similar biological activities.
Polydatin: A resveratrol glucoside with potential health benefits.
Uniqueness: this compound is unique due to its glycosidic bond, which enhances its solubility and stability compared to resveratrol. This modification also affects its bioavailability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-4-3-10(7-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCVEOSSVCAFGR-CUYWLFDKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289066 | |
Record name | Piceatannol 4′-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116181-54-5 | |
Record name | Piceatannol 4′-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116181-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piceatannol 4′-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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